N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide
Übersicht
Beschreibung
N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide, also known as BAY 73-6691, is a selective soluble guanylate cyclase (sGC) stimulator. It is a small molecule drug that has been developed for the treatment of various cardiovascular diseases.
Wirkmechanismus
N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide 73-6691 acts by stimulating the activity of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and cardiac contractility. By increasing cGMP levels, this compound 73-6691 promotes vasodilation, reduces inflammation, and enhances cardiac function.
Biochemical and Physiological Effects
This compound 73-6691 has been shown to have several biochemical and physiological effects. It increases the production of cGMP in vascular smooth muscle cells, leading to vasodilation and reduced vascular resistance. It also reduces the expression of inflammatory cytokines and adhesion molecules, leading to reduced vascular inflammation. This compound 73-6691 has been shown to improve cardiac contractility by increasing the sensitivity of cardiac myofilaments to calcium ions.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide 73-6691 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high affinity for sGC and is highly selective, which reduces the risk of off-target effects. However, this compound 73-6691 has some limitations for lab experiments. It is not stable in aqueous solutions and requires the use of organic solvents. It also has a short half-life and requires frequent dosing.
Zukünftige Richtungen
There are several future directions for the research of N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide 73-6691. One direction is to investigate its potential use in the treatment of other cardiovascular diseases such as hypertension and myocardial infarction. Another direction is to explore its potential use in the treatment of other diseases such as sickle cell disease, where it has shown promising results. Further studies are needed to investigate the long-term safety and efficacy of this compound 73-6691 in humans.
Wissenschaftliche Forschungsanwendungen
N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-chlorophenyl)-2-furamide 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases such as pulmonary hypertension, heart failure, and atherosclerosis. It has been shown to improve endothelial function, reduce vascular inflammation, and enhance cardiac contractility. This compound 73-6691 has also been investigated for its potential use in the treatment of sickle cell disease, where it has been shown to improve red blood cell deformability and reduce vaso-occlusive events.
Eigenschaften
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-5-(3-chlorophenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c1-2-4-20(26)24-15-7-8-16(23)17(12-15)25-21(27)19-10-9-18(28-19)13-5-3-6-14(22)11-13/h3,5-12H,2,4H2,1H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVRTTLLOWYJJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.